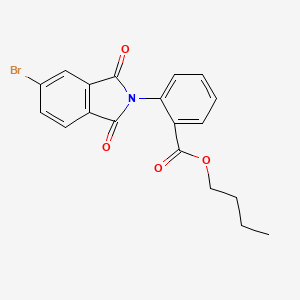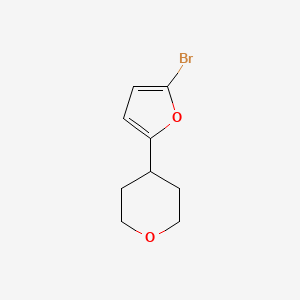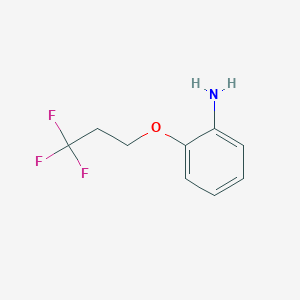![molecular formula C16H17NO4 B11713760 (4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B11713760.png)
(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes a benzyl group, a hydroxycyclopentene moiety, and an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the oxazolidinone ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Wissenschaftliche Forschungsanwendungen
(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in protein binding studies.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyl group and hydroxycyclopentene moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.
(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-imidazolidin-2-one: Similar structure but with an imidazolidinone ring.
Uniqueness
The uniqueness of (4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H17NO4 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H17NO4/c18-14-8-4-7-13(14)15(19)17-12(10-21-16(17)20)9-11-5-2-1-3-6-11/h1-6,8,12-14,18H,7,9-10H2/t12-,13-,14+/m0/s1 |
InChI-Schlüssel |
DDSIGQSDXSMOPL-MELADBBJSA-N |
Isomerische SMILES |
C1C=C[C@H]([C@H]1C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3)O |
Kanonische SMILES |
C1C=CC(C1C(=O)N2C(COC2=O)CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11713683.png)

![Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-](/img/structure/B11713688.png)
![2-Nitro-6-[(phenylimino)methyl]phenol](/img/structure/B11713690.png)
![isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide](/img/structure/B11713698.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide](/img/structure/B11713712.png)
![3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione](/img/structure/B11713717.png)

![1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene](/img/structure/B11713740.png)

![N'-[(1E)-1-(4-aminophenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11713764.png)
![(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713765.png)

